molecular formula C17H13N5OS B12672313 4-(Benzothiazol-2-ylazo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one CAS No. 84455-35-6

4-(Benzothiazol-2-ylazo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one

Cat. No.: B12672313
CAS No.: 84455-35-6
M. Wt: 335.4 g/mol
InChI Key: ALTDCLQPJJVVPW-UHFFFAOYSA-N
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Description

4-(Benzothiazol-2-ylazo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one is a heterocyclic compound that features both benzothiazole and pyrazolone moieties. This compound is known for its vibrant color and is often used as a dye. The presence of the benzothiazole ring imparts significant biological activity, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzothiazol-2-ylazo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one typically involves a diazo-coupling reaction. This process starts with the diazotization of aniline derivatives, followed by coupling with 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one at lower temperatures . The reaction is usually carried out in an acidic medium to facilitate the formation of the azo bond.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation and one-pot multicomponent reactions can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(Benzothiazol-2-ylazo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and catalytic hydrogenation are often used for reduction.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

4-(Benzothiazol-2-ylazo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzothiazol-2-ylazo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzothiazol-2-ylazo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one is unique due to its specific combination of benzothiazole and pyrazolone moieties, which imparts distinct chemical and biological properties. Its vibrant color and potential therapeutic applications make it a compound of significant interest in various fields of research.

Properties

CAS No.

84455-35-6

Molecular Formula

C17H13N5OS

Molecular Weight

335.4 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yldiazenyl)-5-methyl-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C17H13N5OS/c1-11-15(16(23)22(21-11)12-7-3-2-4-8-12)19-20-17-18-13-9-5-6-10-14(13)24-17/h2-10,15H,1H3

InChI Key

ALTDCLQPJJVVPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4

Origin of Product

United States

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